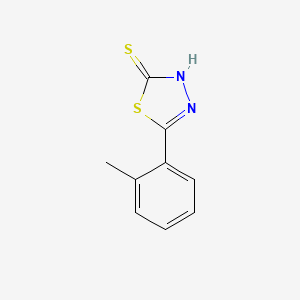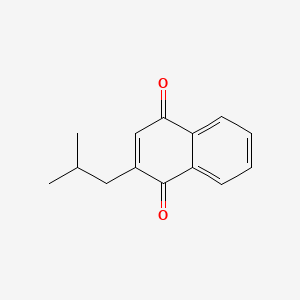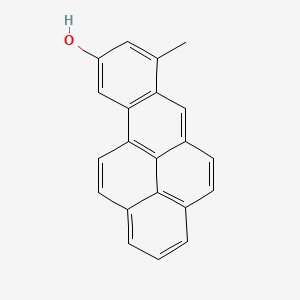
1-(Anthracen-9-YL)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Anthracen-9-YL)-2-methylpropan-1-one is an organic compound with the molecular formula C17H14O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a ketone functional group attached to the 9th position of the anthracene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Anthracen-9-YL)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anthracene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the Passerini three-component reaction, which combines anthracene-9-carbaldehyde, an isocyanide, and a carboxylic acid derivative in aqueous media. This green synthesis approach is environmentally friendly and offers high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and temperature control. The use of recyclable catalysts and solvents can further enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Anthracen-9-YL)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding the corresponding alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol; LiAlH4 in dry ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: 1-(Anthracen-9-YL)-2-methylpropan-1-ol.
Substitution: Halogenated anthracene derivatives.
Applications De Recherche Scientifique
1-(Anthracen-9-YL)-2-methylpropan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(Anthracen-9-YL)-2-methylpropan-1-one involves its interaction with cellular components, leading to various biological effects. In the context of its pro-apoptotic activity, the compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways . The molecular targets include mitochondrial membranes and DNA, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Acetylanthracene: Similar in structure but with an acetyl group instead of the isobutyryl group.
9-(4-Phenyl)anthracene: A derivative with a phenyl group at the 9th position, used in OLEDs and other optoelectronic applications.
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and applications in triplet-triplet annihilation photon upconversion systems.
Uniqueness
1-(Anthracen-9-YL)-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity
Propriétés
| 73633-41-7 | |
Formule moléculaire |
C18H16O |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
1-anthracen-9-yl-2-methylpropan-1-one |
InChI |
InChI=1S/C18H16O/c1-12(2)18(19)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3 |
Clé InChI |
QBFSEDQTTFTBPP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)
![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)




